molecular formula C7H4ClIN2S B13084480 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine CAS No. 1256478-42-8

6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine

Cat. No.: B13084480
CAS No.: 1256478-42-8
M. Wt: 310.54 g/mol
InChI Key: ZVZBZULFEKBKDB-UHFFFAOYSA-N
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Description

6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-chloropyridine.

    Formation of Thiazole Ring:

Chemical Reactions Analysis

6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the PI3Kα enzyme, which is involved in cell growth and survival pathways .

Properties

CAS No.

1256478-42-8

Molecular Formula

C7H4ClIN2S

Molecular Weight

310.54 g/mol

IUPAC Name

6-chloro-2-(iodomethyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H4ClIN2S/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2

InChI Key

ZVZBZULFEKBKDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)CI)Cl

Origin of Product

United States

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